N-(2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Applications
Crystal Structures of Related Compounds
Research on compounds with similar structures, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has provided valuable insights into their structural characteristics. Studies have shown that these compounds exhibit a folded conformation about the methylene C atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonds, suggesting a potential for designing compounds with specific molecular recognition capabilities (Subasri et al., 2016).
Antitumor and Anticancer Activity
Some derivatives of thieno[3,2-d]pyrimidine, a core structure related to the compound , have demonstrated potent anticancer activity. These compounds were synthesized and evaluated for their antitumor activity against several human cancer cell lines, showing comparable potency to that of doxorubicin, a widely used chemotherapy drug (Hafez & El-Gazzar, 2017). This suggests the potential for compounds within this chemical class to be developed as novel anticancer agents.
Synthesis and Biological Activities
The design, synthesis, and evaluation of novel thiopyrimidine compounds have also been explored, with some showing promising biological activities. These studies involve the synthesis of compounds with various functional groups and their subsequent evaluation for different biological activities, including antimicrobial and anti-inflammatory properties. This research avenue highlights the versatility and potential utility of compounds with the thieno[3,2-d]pyrimidine skeleton in developing new therapeutic agents (Wanare, 2022).
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-16(2)31-14-8-13-28-24(30)23-22(18-10-5-7-12-20(18)32-23)27-25(28)33-15-21(29)26-19-11-6-4-9-17(19)3/h4-7,9-12,16H,8,13-15H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDQLDOLGHDOSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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